1-Oxo-1,2,3,8a-tetrahydroazulen-5-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-1,2,3,8a-tetrahydroazulen-5-yl acetate is an organic compound that belongs to the class of azulenones This compound is characterized by its unique structure, which includes a fused bicyclic ring system with an acetate functional group
Vorbereitungsmethoden
The synthesis of 1-Oxo-1,2,3,8a-tetrahydroazulen-5-yl acetate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by acetylation to introduce the acetate group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. For example, the use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
1-Oxo-1,2,3,8a-tetrahydroazulen-5-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
1-Oxo-1,2,3,8a-tetrahydroazulen-5-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which 1-Oxo-1,2,3,8a-tetrahydroazulen-5-yl acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetate group can participate in esterification reactions, while the azulenone core can interact with biological macromolecules. These interactions can modulate biochemical pathways and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Oxo-1,2,3,8a-tetrahydroazulen-5-yl acetate can be compared with other azulenone derivatives and acetate-containing compounds. Similar compounds include:
1-Oxo-1,2,3,4-tetrahydroazulen-5-yl acetate: Differing in the degree of hydrogenation.
1-Oxo-1,2,3,8a-tetrahydroazulen-5-yl propionate: Differing in the ester group. These comparisons highlight the unique structural features and reactivity of this compound, making it distinct in its class
Eigenschaften
CAS-Nummer |
90266-11-8 |
---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
(1-oxo-3,8a-dihydro-2H-azulen-5-yl) acetate |
InChI |
InChI=1S/C12H12O3/c1-8(13)15-10-3-2-4-11-9(7-10)5-6-12(11)14/h2-4,7,11H,5-6H2,1H3 |
InChI-Schlüssel |
YQUCCSYZXPLHHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC2C(=C1)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.